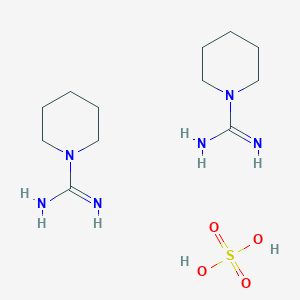

Piperidine-1-carboxamidine hemisulfate

Vue d'ensemble

Description

It is a white crystalline powder, soluble in water, with a molecular weight of 238.3 g/mol. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperidine-1-carboxamidine hemisulfate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide under acidic conditions to form the carboxamidine group. The resulting product is then treated with sulfuric acid to obtain the hemisulfate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Piperidine-1-carboxamidine hemisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

Piperidine-1-carboxamidine hemisulfate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the development of drugs targeting neurological disorders and cancer therapies. Its structural properties allow it to interact with biological systems effectively, making it a valuable building block in drug design.

Cancer Research

Recent studies have highlighted its potential in anticancer therapies. For instance, a carboxamidine analogue derived from piperidine-1-carboxamidine demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. This compound was shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a lead compound for further optimization in cancer treatment .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables chemists to modify its structure and develop new compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Amines, alcohols |

Biological Studies

Enzyme Inhibition and Receptor Binding

this compound is also employed in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its structural similarity to biologically active compounds allows researchers to explore its interactions with various molecular targets. For example, it has been studied for its effects on receptor protein kinases involved in oncogenic signaling pathways .

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound finds applications beyond pharmaceuticals; it is also used in producing agrochemicals and specialty chemicals. Its ability to act as an intermediate in synthesizing various chemical products makes it valuable in industrial settings.

Case Studies

-

Antiproliferative Activity Study

A study evaluated the antiproliferative effects of new pyrazolopyridine derivatives synthesized from piperidine-1-carboxamidine. The results showed that certain derivatives significantly inhibited cancer cell growth and induced apoptosis, highlighting their potential as therapeutic agents against aggressive cancers . -

Receptor Antagonism Research

Research into peripherally restricted CB1 receptor antagonists has shown that modifications of the piperidine structure can enhance selectivity and potency against specific receptors related to metabolic syndromes. This work underscores the importance of piperidine derivatives in developing treatments for metabolic disorders .

Mécanisme D'action

The mechanism of action of Piperidine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Piperidine-1-carboxamidine hemisulfate can be compared with other similar compounds, such as:

Piperidine-1-carboximidamide: Similar in structure but differs in its sulfate form.

Piperidine derivatives: These include various substituted piperidines with different functional groups.

Uniqueness: What sets this compound apart is its specific hemisulfate form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are advantageous .

Activité Biologique

Piperidine-1-carboxamidine hemisulfate (PCH) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and carboxamidine functional group. Its molecular formula is CHNO·HSO, which contributes to its unique biological properties. The compound's structure allows it to interact with various biological targets, leading to its potential as a therapeutic agent.

1. Antimicrobial Activity

PCH has demonstrated significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacteria and fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

2. Antiviral Properties

Research indicates that PCH may possess antiviral properties, potentially interfering with viral replication mechanisms. Its structural similarities to known antiviral agents suggest that it could be developed into a therapeutic candidate for viral infections.

3. Enzyme Inhibition

PCH acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that it can inhibit sphingosine kinase (SphK), which plays a critical role in cancer and inflammatory diseases . The inhibition of SphK can lead to decreased levels of sphingosine-1-phosphate (S1P), a signaling molecule implicated in various pathologies.

The mechanisms through which PCH exerts its biological effects include:

- Enzyme Binding : PCH binds to the active sites of enzymes, blocking substrate access and inhibiting their activity.

- Receptor Interaction : The compound interacts with cell surface receptors, modulating signal transduction pathways critical for cellular responses.

- Structural Modifications : PCH can undergo chemical modifications that enhance its biological activity, such as oxidation and reduction reactions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PCH against clinical isolates of Staphylococcus aureus. The results indicated that PCH exhibited a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 25 µg/mL.

Case Study 2: Antiviral Activity

In vitro studies explored the antiviral potential of PCH against influenza virus. The compound was found to reduce viral titers significantly when administered prior to infection, suggesting a preventive mechanism against viral entry into host cells.

Comparative Analysis with Similar Compounds

PCH shares structural similarities with other compounds that exhibit notable biological activities. The table below compares PCH with related compounds based on their molecular structure and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Piperazine-1-carboxamidine hemisulfate | CHN·HSO | Potential antiviral activity |

| Guanidinium sulfate | CHN·HSO | Known for roles in biological systems |

| 2-Amino-5-(piperidin-1-yl)-1H-pyrimidin-4-one | CHNO | Exhibits anti-inflammatory properties |

Propriétés

IUPAC Name |

piperidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFKRVIVCQOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169267 | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-53-8 | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.